Cas no 5275-04-7 (3-(pyridin-3-ylmethyl)-1H-indole)

3-(pyridin-3-ylmethyl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 3-(pyridin-3-ylmethyl)-1H-indole
- 3-PYRIDIN-3-YLMETHYL-1H-INDOLE
- 3-[(pyridin-3-yl)methyl]-1H-indole
- ORBYFAFBEOHNKJ-UHFFFAOYSA-N
- 3-(3-pyridylmethyl)indole
- DB-294478
- beta-(3'-Indolyl)methylpyridine
- 1H-INDOLE, 3-(3-PYRIDINYLMETHYL)-
- BRN 0745202
- 3-(3-Pyridinylmethyl)-1H-indole
- ICIG 879
- AKOS015941286
- SCHEMBL5870915
- DTXSID30200733
- 5275-04-7
-
- MDL: MFCD01718607
- インチ: InChI=1S/C14H12N2/c1-2-6-14-13(5-1)12(10-16-14)8-11-4-3-7-15-9-11/h1-7,9-10,16H,8H2
- InChIKey: ORBYFAFBEOHNKJ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=CN2)CC3=CN=CC=C3
計算された属性
- せいみつぶんしりょう: 208.10016
- どういたいしつりょう: 208.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 28.7Ų
じっけんとくせい
- PSA: 28.68
3-(pyridin-3-ylmethyl)-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 089667-500mg |
3-Pyridin-3-ylmethyl-1H-indole |
5275-04-7 | 95% | 500mg |
£320.00 | 2022-02-28 | |
Chemenu | CM230543-250mg |
3-(Pyridin-3-ylmethyl)-1H-indole |
5275-04-7 | 95%+ | 250mg |
$295 | 2024-07-15 | |
Alichem | A029193840-1g |
3-(Pyridin-3-ylmethyl)-1H-indole |
5275-04-7 | 95% | 1g |
$679.46 | 2023-09-01 | |
Fluorochem | 089667-10mg |
3-Pyridin-3-ylmethyl-1H-indole |
5275-04-7 | 95% | 10mg |
£168.00 | 2022-02-28 | |
Chemenu | CM230543-1g |
3-(Pyridin-3-ylmethyl)-1H-indole |
5275-04-7 | 95% | 1g |
$599 | 2021-08-04 | |
Crysdot LLC | CD11110430-1g |
3-(Pyridin-3-ylmethyl)-1H-indole |
5275-04-7 | 95+% | 1g |
$641 | 2024-07-17 |
3-(pyridin-3-ylmethyl)-1H-indole 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
3-(pyridin-3-ylmethyl)-1H-indoleに関する追加情報
3-(Pyridin-3-ylmethyl)-1H-indole (CAS No. 5275-04-7): A Comprehensive Overview
3-(Pyridin-3-ylmethyl)-1H-indole, a compound with the CAS registry number 5275-04-7, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The pyridin-3-ylmethyl group attached to the indole structure introduces unique electronic and steric properties, making it a valuable compound for various applications.
The synthesis of 3-(pyridin-3-ylmethyl)-1H-indole involves a combination of classical organic synthesis techniques and modern catalytic methods. One common approach is the Buchwald-Hartwig amination, which enables the formation of the C-N bond between the indole and pyridine moieties. This reaction typically requires palladium catalysts, ligands, and appropriate bases to achieve high yields and selectivity. Recent advancements in catalytic systems have further optimized this process, making it more efficient and scalable for industrial applications.
The structural features of 3-(pyridin-3-ylmethyl)-1H-indole make it an attractive candidate for drug discovery. Indole derivatives are known for their ability to modulate various biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The pyridin-3-ylmethyl group enhances the molecule's lipophilicity and hydrogen bonding capacity, which are critical properties for drug-like behavior. Preclinical studies have demonstrated that this compound exhibits potent activity against several disease models, including cancer and neurodegenerative disorders.
In addition to its pharmacological applications, 3-(pyridin-3-ylmethyl)-1H-indole has shown promise in materials science. Its rigid structure and conjugated π-system make it an ideal candidate for use in organic electronics. Researchers have explored its potential as an electron transport material in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have highlighted its ability to improve device efficiency by enhancing charge carrier mobility and reducing recombination losses.
The environmental impact of 3-(pyridin-3-ylmethyl)-1H-indole has also been a topic of interest. As with many synthetic compounds, understanding its biodegradation pathways and toxicity profiles is crucial for ensuring sustainable use. Recent research has focused on evaluating its ecotoxicity using standardized assays, such as the OECD guidelines for aquatic toxicity testing. These studies aim to provide insights into its potential risks to aquatic ecosystems and guide regulatory decisions.
From a synthetic perspective, the versatility of 3-(pyridin-3-ylmethyl)-1H-indole lies in its ability to serve as a building block for more complex molecules. Its indole core can be further functionalized through various substitution reactions, enabling the creation of libraries of structurally diverse compounds for screening purposes. This approach has been particularly useful in hit-to-lead optimization campaigns within the pharmaceutical industry.
Looking ahead, the future of 3-(pyridin-3-ylmethyl)-1H-indole seems bright as researchers continue to uncover new applications and optimize its properties. Collaborative efforts between academia and industry are expected to drive innovation in both its synthesis and application domains. As sustainability becomes an increasingly important consideration in chemical research, there is growing interest in developing greener synthesis routes for this compound.
In conclusion, 3-(pyridin-3-ylmethyl)-1H-indole (CAS No. 5275-04) is a multifaceted compound with significant potential across diverse fields. Its unique chemical structure, combined with advancements in synthetic methodologies and biological applications, positions it as a key player in modern chemical research.
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